Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate
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Description
Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, also known as IDPRI or Compound 14, is a chemical compound with the molecular formula C19H21N3O2S and a molecular weight of 355.46. It is a derivative of pyrazolo[1,5-a]pyrazine, a nitrogen-containing heterocyclic compound .
Scientific Research Applications
Antitumor Scaffold
The compound is part of the Pyrazolo[1,5-a]pyrimidine (PP) derivatives family, which has a high impact in medicinal chemistry . These derivatives have been recognized for their anticancer potential . The structural diversity of these compounds allows for a synergic effect between new synthetic routes and the possible applications of these compounds .
Enzymatic Inhibitory Activity
PP derivatives, including Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, have shown significant enzymatic inhibitory activity . This property could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Material Science Applications
PP derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . This makes them suitable for use in various material science applications.
Anti-Inflammatory Properties
Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, also known as IDPRI or Compound 14, is known for its anti-inflammatory properties. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Neurotoxicity Studies
Pyrazoline derivatives, which are structurally similar to the compound , have been used in studies investigating neurotoxic potentials . These studies focus on the effects of these compounds on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain .
Antioxidant Activities
Pyrazoline derivatives have also been recognized for their antioxidant activities . They have the potential to counteract the overexpression of reactive oxygen species (ROS), which are linked to disease development .
properties
IUPAC Name |
propan-2-yl 2-[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-12(2)24-18(23)11-25-19-17-10-16(21-22(17)8-7-20-19)15-9-13(3)5-6-14(15)4/h5-10,12H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRNXJNSKAQTFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN3C=CN=C(C3=C2)SCC(=O)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate |
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